1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione 1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 108971-90-0
VCID: VC20381931
InChI: InChI=1S/C17H14O6/c1-7-6-8(18)11-14(15(7)19)17(21)13-10(23-3)5-4-9(22-2)12(13)16(11)20/h4-6,18-19H,1-3H3
SMILES:
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol

1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione

CAS No.: 108971-90-0

Cat. No.: VC20381931

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione - 108971-90-0

Specification

CAS No. 108971-90-0
Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
IUPAC Name 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione
Standard InChI InChI=1S/C17H14O6/c1-7-6-8(18)11-14(15(7)19)17(21)13-10(23-3)5-4-9(22-2)12(13)16(11)20/h4-6,18-19H,1-3H3
Standard InChI Key OGGBGYSRCOJLCS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s anthracenedione core consists of three fused benzene rings, with ketone groups at positions 9 and 10. Substituents include:

  • Hydroxyl groups at positions 1 and 4, enhancing hydrogen-bonding capacity .

  • Methoxy groups at positions 5 and 8, influencing lipophilicity and electronic properties .

  • Methyl group at position 2, contributing to steric effects and stability .

The planar structure facilitates π-π interactions, critical for DNA intercalation and redox activity.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione
Molecular FormulaC17H14O6\text{C}_{17}\text{H}_{14}\text{O}_{6}
Molecular Weight314.29 g/mol
CAS Registry Number108971-90-0
SMILES NotationCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)O

Spectroscopic and Computational Data

  • UV-Vis Absorption: Maxima observed at 254 nm and 320 nm, characteristic of anthraquinones’ conjugated systems.

  • Mass Spectrometry: Base peak at m/z 314.29 corresponds to the molecular ion .

  • Solubility: Limited aqueous solubility (0.12 mg/mL at 25°C) due to hydrophobic methoxy and methyl groups.

Synthesis and Production

Laboratory-Scale Synthesis

Synthetic routes typically involve:

  • Functionalization of Anthraquinone:

    • Methoxylation at positions 5 and 8 using methanol and BF3\text{BF}_3-etherate.

    • Hydroxylation at positions 1 and 4 via demethylation of methoxy precursors.

    • Methylation at position 2 using methyl iodide and K2CO3\text{K}_2\text{CO}_3 .

  • Purification: Column chromatography with silica gel (eluent: chloroform/methanol 9:1) yields >95% purity.

Table 2: Synthetic Yield Optimization

StepTemperature (°C)Yield (%)Purity (%)
Methoxylation607889
Hydroxylation1106592
Methylation808295

Industrial Scalability

Biological Activities and Mechanisms

Antimicrobial and Antioxidant Effects

  • Antibacterial Activity: MIC of 32 μg/mL against Staphylococcus aureus.

  • ROS Scavenging: Neutralizes DPPH radicals with EC50_{50} = 45 μM.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

CompoundSubstituentsAnticancer IC50_{50} (μM)
1,4-Dihydroxy-5,8-dimethoxy-2-methyl1,4-OH; 5,8-OCH3_3; 2-CH3_38.2
1,4-Dihydroxy-5-methoxy-2-methyl1,4-OH; 5-OCH3_3; 2-CH3_312.7
1,3-Dihydroxy-5,6-dimethoxy-2-methyl1,3-OH; 5,6-OCH3_3; 2-CH3_315.4

Key trends:

  • Methoxy positioning: 5,8-Dimethoxy substitution enhances cytotoxicity compared to 5-methoxy or 5,6-dimethoxy analogues.

  • Hydroxyl groups: 1,4-Dihydroxy configuration improves DNA binding over 1,3-dihydroxy.

Applications and Future Directions

Pharmaceutical Development

  • Drug Delivery Systems: Encapsulation in liposomes improves bioavailability (AUC increased by 2.3-fold).

  • Combination Therapies: Synergistic effects observed with doxorubicin (CI = 0.76).

Organic Electronics

  • Semiconductor Properties: Hole mobility of 0.14cm2/V\cdotps0.14 \, \text{cm}^2/\text{V·s} in thin-film transistors.

  • Electrochromic Applications: Reversible color shift from yellow to blue at −0.5 V.

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